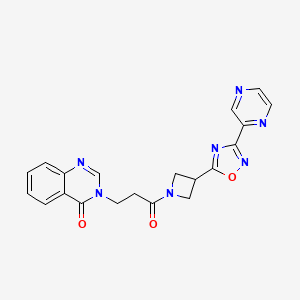

3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives involves several methodologies, including catalytic and oxidative conditions. Mulakayala et al. (2012) demonstrated the InCl3-catalyzed synthesis of 2-aryl quinazolin-4(3H)-ones through the condensation of o-aminobenzamides with aromatic aldehydes, offering a practical approach with good yields and high selectivities (Mulakayala et al., 2012). Another study by Mohammed et al. (2015) highlighted the iodine-catalyzed oxidative synthesis of these compounds, emphasizing the role of iodine in the selective production of 2-aryl quinazolin-4(3H)-ones (Mohammed et al., 2015).

Molecular Structure Analysis

The molecular structures of quinazolin-4(3H)-one derivatives have been elucidated using various analytical techniques. The structure-activity relationships (SAR) of these compounds are critical for their potential biological functions. While specific studies on molecular structure analysis of the compound were not found, the structural elucidation of related compounds provides a foundation for understanding the intricate molecular architecture and potential interaction sites of such molecules.

Chemical Reactions and Properties

Quinazolin-4(3H)-ones undergo a range of chemical reactions, contributing to their versatile chemical properties. Patel et al. (2011) synthesized 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, highlighting the reactivity of these compounds towards forming azetidinones, which could indicate the chemical versatility of the parent quinazolin-4(3H)-one structure (Patel & Patel, 2011).

Scientific Research Applications

Antimalarial Applications

A study explored the synthesis of novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties, including azetidinone and oxadiazole, among others. These compounds were analyzed through in silico molecular docking to identify potential antimalarials targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), with one compound showing high binding affinity, indicating promising antimalarial activity (Abdelmonsef et al., 2020).

Anti-inflammatory and Analgesic Applications

Several studies have synthesized quinazolin-4-one derivatives with varied substitutions, demonstrating significant anti-inflammatory and analgesic effects. These compounds were tested in vivo, showing promising results that could lead to the development of new therapeutic agents for inflammation and pain management (Kumar & Rajput, 2009); (Yeşilada et al., 2004).

Antimicrobial Applications

Compounds derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities. The introduction of specific groups (e.g., chloro, methoxy) to these compounds has been linked to enhanced antimicrobial effectiveness, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2011).

Anticancer Applications

Research into quinazolin-4(3H)-one derivatives has also indicated their potential in anticancer applications. Specific compounds have been evaluated for their anti-proliferative properties against various cancer cell lines, with some showing activity that suggests a possible mechanism of action through the inhibition of sirtuins, a class of enzymes involved in cellular regulation (Mulakayala et al., 2012).

properties

IUPAC Name |

3-[3-oxo-3-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O3/c28-17(5-8-26-12-23-15-4-2-1-3-14(15)20(26)29)27-10-13(11-27)19-24-18(25-30-19)16-9-21-6-7-22-16/h1-4,6-7,9,12-13H,5,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFAICYWRAWUTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

![Methyl 3-[(2,2-dimethylcyclopropyl)amino]pyridazine-4-carboxylate](/img/structure/B2496525.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)

![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)